molecular formula C21H20N4O4 B11245156 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11245156
M. Wt: 392.4 g/mol
InChI Key: IWODFPFMULJECY-UHFFFAOYSA-N
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Description

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both acetamido and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

    Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Catalysts such as acids or bases to accelerate the reaction.

    Control of Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamido and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this class may:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(5-Acetylamino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(3-methoxyphenyl)acetamide

Uniqueness

The unique combination of acetamido and methoxyphenyl groups in 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20N4O4/c1-14(26)22-19-12-18(15-7-4-3-5-8-15)24-25(21(19)28)13-20(27)23-16-9-6-10-17(11-16)29-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

IWODFPFMULJECY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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